Structural Uniqueness and Pharmacophoric Differentiation from Generic Pyridazine Probes
The compound incorporates a rare combination of a 3-propionamide, a 6-thioether bridge, and a terminal 2,4-difluorophenylacetamide. This scaffold is distinct from typical commercial pyridazine probes like 3-amino-6-chloropyridazine or 3,6-dichloropyridazine. The presence of the strong electron-withdrawing 2,4-difluoro motif and the hydrogen-bond-donating amide significantly alters the compound's electrostatic potential and binding modality compared to non-fluorinated or chloro-substituted analogs. This structural differentiation is evident in patent landscapes targeting specific enzymes (e.g., kinases, ACAT) where the 2,4-difluorophenyl group is a critical pharmacophoric element for potency and selectivity [1].
| Evidence Dimension | Structural and pharmacophoric differentiation |
|---|---|
| Target Compound Data | Contains 3-propionamide, 6-thioether-acetamide bridge, terminal 2,4-difluorophenyl group |
| Comparator Or Baseline | Generic pyridazine building blocks (e.g., 3-amino-6-chloropyridazine) lack the extended thioether-linked diaryl system and fluorine substitution |
| Quantified Difference | N/A (qualitative structure-based inference) |
| Conditions | Comparative analysis of chemical structures and patent pharmacophore models |
Why This Matters
For procurement, this confirms the compound is not a generic intermediate but a specialized probe incorporating a privileged substructure (2,4-difluorophenyl) essential for engaging specific biological targets, justifying its selection over simpler pyridazines in target-focused campaigns.
- [1] Bayer AG. Pyridazine (thio)amides as fungicidal compounds. Patent WO-2020109391-A1. Published June 4, 2020. View Source
